

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate (CAS 1001-26-9)

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Compound of Interest

Compound Name: Ethyl 3-ethoxyacrylate

Cat. No.: B3021171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-ethoxyacrylate** (CAS number 1001-26-9), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document outlines its chemical and physical properties, details established synthesis protocols, and discusses its role in the preparation of complex molecules.

Chemical and Physical Properties

Ethyl 3-ethoxyacrylate is a colorless to pale yellow liquid.^[1] It is an organic compound classified as an acrylate ester, characterized by an ethyl ester functional group and an ethoxy substituent on the acrylate backbone.^[1] This structure imparts notable reactivity and solubility, making it a valuable building block in chemical synthesis.^{[1][2]} It is soluble in organic solvents like ethanol and acetone, with limited solubility in water.^[1]

Table 1: Physicochemical Properties of **Ethyl 3-ethoxyacrylate**

Property	Value	Reference(s)
CAS Number	1001-26-9	[1][3][4][5][6][7][8][9][10]
Molecular Formula	C ₇ H ₁₂ O ₃	[1][3][4][6][11][12]
Molecular Weight	144.17 g/mol	[3][5][6][7][8][11][12]
Appearance	Colorless to light yellow, clear liquid	[1][11]
Boiling Point	195-196 °C	[4][7][8][9][11]
Melting Point	-34 °C	[4][11]
Density	0.998 g/mL at 25 °C	[4][7][8][9]
Refractive Index (n _{20/D})	1.446	[4][7][8][9]
Flash Point	76 °C (169 °F) - closed cup	[4][8]
Solubility	Soluble in water	[4][9]
Vapor Pressure	0.418 mmHg at 25°C	[4]

Synthesis of Ethyl 3-ethoxyacrylate

Several methods for the synthesis of **Ethyl 3-ethoxyacrylate** have been reported. These routes offer varying yields and utilize different starting materials and reaction conditions.

Synthesis from Ethyl Bromoacetate and Triethyl Orthoformate

One common laboratory-scale synthesis involves the reaction of Ethyl bromoacetate with Triethyl orthoformate.[3]

Experimental Protocol:

- Wash 40 g of powdered Zinc with dilute hydrochloric acid, followed by three washes with water, one with methanol, and one with acetone. Dry the zinc under vacuum (20 mmHg) at 100 °C for 10 minutes.

- To a 100 mL three-necked round-bottomed flask, add 25 g of the treated Zinc and a catalytic amount of iodine under a nitrogen atmosphere.
- Add 6 mL of anhydrous benzene and heat the mixture to reflux with stirring.
- Over a period of 45 minutes, add a mixture of 8.35 g (0.05 mol) of ethyl bromoacetate and 8.89 g (0.06 mol) of triethyl orthoformate.
- After the addition is complete, add another 6.25 g of treated Zinc powder to the reaction mixture.
- Continue to reflux the reaction for 6 hours.
- Pour the reaction solution into a mixture of 100 mL of ice-water and 50 g of ice, and add excess acetic acid.
- Separate the ether layer and wash it with a saturated sodium bicarbonate solution.
- Dry the ether layer over anhydrous sodium sulfate and concentrate it.
- Distill the residue under vacuum (1.5 mmHg) to collect the intermediate, ethyl 3,3-diethoxypropionate, at 79-81 °C.
- Heat the collected ethyl 3,3-diethoxypropionate at 190-200 °C for 2 hours to yield **Ethyl 3-ethoxyacrylate** as a colorless liquid with a delicate smell.[3]



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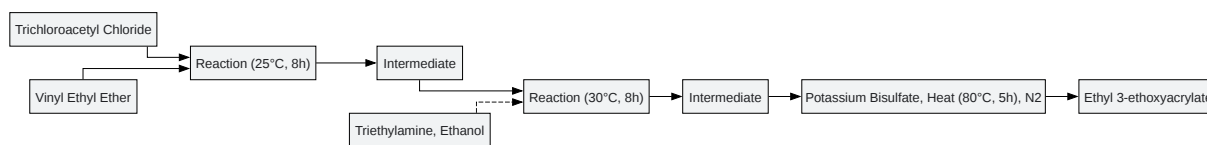
Caption: Synthesis of **Ethyl 3-ethoxyacrylate** from Ethyl Bromoacetate.

Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

A patented method describes the synthesis of **Ethyl 3-ethoxyacrylate** starting from trichloroacetyl chloride and vinyl ethyl ether, which is suitable for industrial production.^[13]

Experimental Protocol:

- In a three-necked bottle, add 91 g (0.5 mol) of trichloroacetyl chloride.
- Slowly add 54 g (0.75 mol) of vinyl ethyl ether over approximately 1 hour, maintaining the temperature at 25 °C.
- Keep the reaction mixture at 25 °C for 8 hours.
- Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40 °C.
- To the residue, add 66 g (0.65 mol) of triethylamine and 100 g of ethanol.
- Maintain the reaction at 30 °C for 8 hours.
- Filter the mixture and recover the filter cake.
- Distill the filtrate under reduced pressure at a temperature below 50 °C to remove ethanol.
- Add 6.8 g (0.05 mol) of potassium bisulfate to the residue and raise the temperature to 80 °C.
- Introduce nitrogen gas at a flow rate of 300 mL/min and maintain the temperature for 5 hours.
- Perform reduced pressure distillation to obtain **Ethyl 3-ethoxyacrylate**.^[13]



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Caption: Industrial synthesis of **Ethyl 3-ethoxyacrylate**.

Applications in Research and Drug Development

Ethyl 3-ethoxyacrylate serves as a crucial intermediate in organic synthesis and for pharmaceutical applications.[3][14] Its bifunctional nature, containing both an acrylate and an enol ether, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[2][11]

A significant application is in the pharmaceutical industry for the preparation of impurities of active pharmaceutical ingredients.[11] For instance, it is used in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the hypnotic agent Zaleplon.[9] This highlights its importance in the quality control and safety assessment of pharmaceutical products.[11]

Beyond this specific use, its general utility as an organic building block makes it relevant for chemists engaged in creating novel compounds in fields ranging from materials science to agrochemicals.[1][11] It is also used in the production of various polymers and copolymers for coatings, adhesives, and sealants.[1]

Safety and Handling

Ethyl 3-ethoxyacrylate is considered a hazardous chemical and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard Statements	H315	Causes skin irritation	[8] [15]
H319	Causes serious eye irritation	[8] [15]	
H335	May cause respiratory irritation	[8] [15]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	[8] [15]
P264	Wash skin thoroughly after handling	[15]	
P271	Use only outdoors or in a well-ventilated area	[8] [15]	
P280	Wear protective gloves/protective clothing/eye protection/face protection	[8] [15]	
P302 + P352	IF ON SKIN: Wash with plenty of water	[8]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[8] [15]	

It is classified as a combustible liquid.[\[8\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this

chemical.[8][10] It should be stored in a cool, well-ventilated area, away from incompatible materials such as acids, strong bases, reducing agents, and oxidizing agents.[7][8][9][10]

Conclusion

Ethyl 3-ethoxyacrylate is a key chemical intermediate with established synthesis routes and important applications, particularly in the pharmaceutical industry. Its versatile reactivity makes it a valuable tool for synthetic chemists. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development.

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